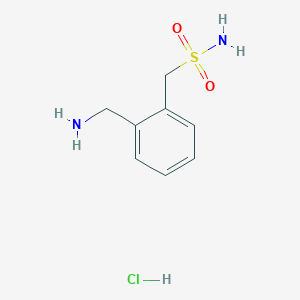

![molecular formula C7H14N2 B2984303 2-(3-氮杂双环[3.1.0]己环-3-基)乙胺 CAS No. 1553867-69-8](/img/structure/B2984303.png)

2-(3-氮杂双环[3.1.0]己环-3-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

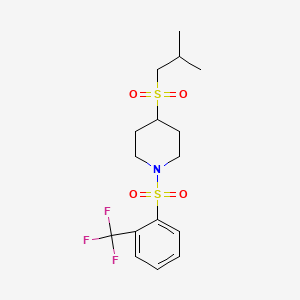

“2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine” is a chemical compound with the molecular formula C7H14N2 . It has a molecular weight of 126.2 . This compound is a derivative of the 3-azabicyclo[3.1.0]hexane class of compounds .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including “2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine”, has been reported over the last few years . The methods of constructing the 3-azabicyclo[3.1.0]hexane skeleton can be divided into the following groups: annulation of a new cycle to an existing pyrrole or cyclopropane ring, sequential tandem closure of two rings, and the simultaneous formation of two rings . For example, a method employing direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been proposed .Molecular Structure Analysis

The molecular structure of “2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine” is characterized by a 3-azabicyclo[3.1.0]hexane core . This core is a common structural motif found in various pharmaceuticals and natural compounds .Chemical Reactions Analysis

The chemical reactions involving “2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine” and similar compounds typically involve the formation of the 3-azabicyclo[3.1.0]hexane core . This can be achieved through various methods, including the annulation of a new cycle to an existing pyrrole or cyclopropane ring .Physical And Chemical Properties Analysis

“2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine” is a liquid at room temperature . It has a molecular weight of 126.2 .科学研究应用

1. 合成方法和反应

- 已经开发出在 O2 气氛下 N-烯丙基/炔丙基烯胺羧酸酯的铜介导/催化的反应,涉及分子内环丙烷化和碳氧加成,以产生 3-氮杂双环[3.1.0]己-2-烯和 4-羰基吡咯(Toh, Wang, Ng, & Chiba, 2011)。

- 由炔胺产生的铑(I)卡宾与炔烃发生复分解,得到 2-氧代吡咯烷酮或与束缚的烯烃反应,生成 3-氮杂双环[3.1.0]己烷,这是生物活性药物中的常见骨架(Liu 等,2013)。

2. 药物发现的构建模块

- 通过苯乙酮烯胺的分子内光化学[2 + 2]-环化合成的 2-氮杂双环[3.2.0]庚烷用作药物发现的高级构建模块,包括合成构象受限的脯氨酸类似物 2,3-乙烷脯氨酸(Druzhenko 等,2018)。

3. 药理活性化合物的非对称合成

- 通过 Ti(IV) 介导的氨基酸衍生物的环丙烷化获得的氮杂双环[3.1.0]己烷-1-醇是药理活性产物不对称合成的中间体。通过选择性重排,这些化合物经历开环,生成吡咯烷酮、二氢吡啶酮和三环哌啶酮(Jida, Guillot, & Ollivier, 2007)。

4. 功能化吲哚酮的合成

- 3-螺[环丙并[a]吡咯嗪]-和 3-螺[3-氮杂双环[3.1.0]己烷]吲哚酮已通过一锅三组分反应制备,显示出对人白血病 K562 细胞系的抗癌活性(Filatov 等,2017)。

5. 1-膦酸-3-氮杂双环[3.1.0]己烷的合成

- 由 β-酮膦酸酯合成的 3-氮杂双环[3.1.0]己-2-烯-1-基膦酸酯用于涉及原子转移自由基环化和锂-卤素交换的反应序列,生成环状亚胺和 3-氮杂双环[3.1.0]己烷-1-基膦酸酯(Debrouwer 等,2013)。

6. 环丙烷的合成

- 已经开发出丙-2-炔基磺鎓盐和甲苯磺酰胺基甲烯酮的一系列正式[1+2]-和[2+3]-环化,以构建亚甲基氮杂双环[3.1.0]己烷衍生物。通过烯胺中间体的 hydration 的一锅法程序可以合成取代的环丙烷(Jia 等,2018)。

未来方向

作用机制

Target of Action

The 3-azabicyclo[3.1.0]hexane (3-ABH) fragment, which is present in the structure of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine, is often found in various natural and synthetic biologically active compounds . These compounds can act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors . They are also found in protease inhibitors, which show antiviral properties .

Mode of Action

For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This suggests that 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine might interact with these neurotransmitters, altering their reuptake and thus affecting neural signaling.

Biochemical Pathways

The biochemical pathways affected by 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine are likely to be those involved in the neurotransmission of serotonin, noradrenaline, and dopamine, given the compound’s structural similarity to known reuptake inhibitors . Alterations in these pathways can have downstream effects on mood, cognition, pain perception, and other neurological functions.

Pharmacokinetics

The pharmacokinetics of 2-(3-Azabicyclo[31Similar compounds have been reported to have excellent pharmacokinetic profiles . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds would impact their bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine’s action would depend on its specific targets and mode of action. If it acts as a reuptake inhibitor for serotonin, noradrenaline, and dopamine, it could increase the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in mood, cognition, and other neurological functions .

属性

IUPAC Name |

2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-1-2-9-4-6-3-7(6)5-9/h6-7H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFCITIEXGVREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CN(C2)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

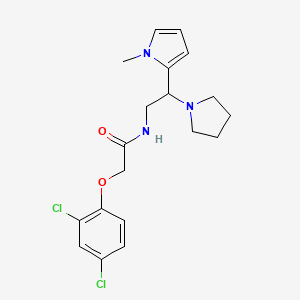

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2984224.png)

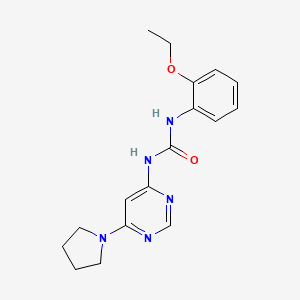

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984226.png)

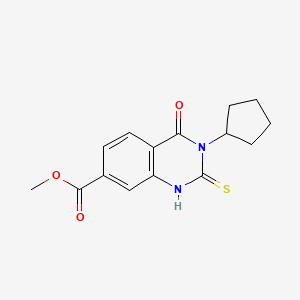

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2984228.png)

![Benzyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2984232.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2984235.png)

![4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2984237.png)

![(E)-6-(4-methoxystyryl)-3-phenethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984239.png)

![10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2984240.png)